molecular formula C21H22ClN5O B11535699 3-[(E)-{(2Z)-[(4-Chlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]hydrazono}methyl]phenol

3-[(E)-{(2Z)-[(4-Chlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]hydrazono}methyl]phenol

Cat. No.: B11535699
M. Wt: 395.9 g/mol
InChI Key: YBNNPWHKAHFSQF-LNYFBRRSSA-N
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Description

    3-[(E)-{(2Z)-[(4-Chlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazono}methyl]phenol: , is an organic compound.

  • Preparation Methods

    • Synthesis of 1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-7-amine can be achieved through various methods.
    • A common synthetic route involves reacting a triazatricyclo[3.3.1.1~3,7~]decane base (such as sodium triazatricyclo[3.3.1.1~3,7~]decane) with the corresponding aldehyde or ketone to form an intermediate. Subsequent deprotection of the intermediate yields the final product .
  • Chemical Reactions Analysis

      Types of Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions can lead to the formation of different derivatives of the compound.

  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which 1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-7-amine exerts its effects remains an area of research.
    • It likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features compared to other related compounds.

      Similar Compounds: While I don’t have a specific list, you can explore related structures within the triazatricyclo[3.3.1.1~3,7~]decane family.

    Properties

    Molecular Formula

    C21H22ClN5O

    Molecular Weight

    395.9 g/mol

    IUPAC Name

    3-[(E)-[(Z)-[(4-chlorophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]hydrazinylidene]methyl]phenol

    InChI

    InChI=1S/C21H22ClN5O/c22-18-6-4-17(5-7-18)20(24-23-9-16-2-1-3-19(28)8-16)21-10-25-13-26(11-21)15-27(12-21)14-25/h1-9,28H,10-15H2/b23-9+,24-20-

    InChI Key

    YBNNPWHKAHFSQF-LNYFBRRSSA-N

    Isomeric SMILES

    C1C2(CN3CN1CN(C2)C3)/C(=N\N=C\C4=CC(=CC=C4)O)/C5=CC=C(C=C5)Cl

    Canonical SMILES

    C1C2(CN3CN1CN(C2)C3)C(=NN=CC4=CC(=CC=C4)O)C5=CC=C(C=C5)Cl

    Origin of Product

    United States

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